molecular formula C22H16O6S B2928414 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 900896-89-1

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2928414
CAS No.: 900896-89-1
M. Wt: 408.42
InChI Key: XSGGCJSWSPVEFM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a coumarin-derived compound featuring a 2,4-dimethoxyphenyl substituent at position 3 of the chromene backbone and a thiophene-2-carboxylate ester at position 5. Coumarins are widely studied for their diverse applications in medicinal chemistry and materials science due to their planar aromatic structure, fluorescence properties, and ability to participate in π-π interactions. The thiophene-2-carboxylate ester introduces sulfur-based heterocyclic chemistry, which may influence electronic characteristics and metabolic stability .

Properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-14-7-8-16(19(11-14)26-2)17-10-13-5-6-15(12-18(13)28-21(17)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGGCJSWSPVEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a derivative of chromone and thiophene, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by various research findings.

Chemical Structure and Properties

The compound belongs to the class of chromen-2-one derivatives, characterized by a chromone backbone substituted with a thiophene ring. The presence of methoxy groups on the phenyl ring enhances its electronic properties, which may influence its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiophene carboxamide derivatives have shown promising results against various cancer cell lines. In particular, compounds that mimic the structure of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate have demonstrated:

  • Mechanism of Action : These compounds often act by disrupting microtubule dynamics, similar to the action of known anticancer agents like Combretastatin A-4 (CA-4) . They bind to the tubulin-colchicine-binding pocket, leading to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A study reported that certain thiophene derivatives had IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory potential of chromone derivatives has also been explored. The mechanism typically involves:

  • Inhibition of Pro-inflammatory Cytokines : Compounds similar to 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Research Findings : Studies have demonstrated that certain derivatives can reduce edema in animal models and inhibit the denaturation of proteins, which is a key factor in inflammation .

Antimicrobial Activity

The antimicrobial properties of chromone derivatives are notable:

  • Mechanism : These compounds disrupt bacterial cell membranes and inhibit vital metabolic pathways within microbial cells.
  • Case Study : Research has shown that several thiophene-containing compounds exhibit moderate to good antimicrobial activity against various strains of bacteria and fungi .

Summary of Research Findings

Activity TypeMechanismIC50 Values (µM)References
AnticancerDisruption of microtubule dynamics5.46 - 12.58
Anti-inflammatoryInhibition of cytokine productionNot specified
AntimicrobialDisruption of cell membranesModerate

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related coumarin derivatives and their distinguishing features:

Compound Name Substituent at Position 3 Substituent at Position 7 Ester Group Key Features
Target Compound 2,4-Dimethoxyphenyl Thiophene-2-carboxylate Electron-donating methoxy groups enhance solubility and π-π stacking; thiophene ester introduces sulfur-based electronic effects.
[3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate (CAS 637749-65-6) 4-Methoxyphenyl Trifluoromethyl Thiophene-2-carboxylate Trifluoromethyl group at position 2 increases electronegativity and metabolic resistance; single methoxy group reduces steric hindrance compared to dimethoxy.
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate Heptyloxybenzoyloxy Trifluoromethyl Benzoyloxy with heptyloxy chain Bulky heptyloxy chain increases lipophilicity but may reduce aqueous solubility; trifluoromethyl enhances thermal stability.
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Chloro and hydrazino-dihydroxybenzylidene Methyl ester Non-coumarin heterocycle (benzodithiazine) with chlorine and hydrazine groups; distinct electronic and steric profile.

Electronic and Steric Effects

  • Substitution at Position 3: The target compound’s 2,4-dimethoxyphenyl group provides stronger electron-donating effects compared to analogs like CAS 637749-65-6 (4-methoxyphenyl). This may enhance fluorescence intensity and intermolecular interactions in supramolecular assemblies .
  • Substitution at Position 7: The absence of a substituent at position 7 in the target compound contrasts with trifluoromethyl-bearing analogs (e.g., ). Trifluoromethyl groups are known to increase electronegativity and metabolic stability but may reduce solubility in polar solvents.
  • Ester Group Variations :

    • Thiophene-2-carboxylate esters (target compound, CAS 637749-65-6) exhibit sulfur-mediated electronic effects, which can alter redox behavior compared to benzoyloxy esters (e.g., ). Thiophene’s aromaticity may also facilitate charge-transfer interactions in materials science applications .

Crystallographic and Computational Insights

The structural determination of these compounds often relies on programs like SHELXL for refinement and WinGX/ORTEP for visualization . Key crystallographic parameters (e.g., bond lengths, torsion angles) for the target compound remain unreported in the provided evidence. However, analogs such as 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate exhibit planar coumarin cores with ester groups oriented perpendicular to the chromene ring, a feature likely shared by the target compound .

Q & A

Basic: What are the established synthetic routes for 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate?

The compound can be synthesized via multi-step reactions involving chromene and thiophene precursors. A common approach involves:

  • Step 1 : Condensation of a substituted benzaldehyde with a coumarin derivative under acidic conditions to form the chromene core.
  • Step 2 : Esterification or nucleophilic substitution to introduce the thiophene-2-carboxylate moiety. For example, zinc chloride-catalyzed reactions in dioxane have been used for similar thiophene-coumarin hybrids .
  • Step 3 : Purification via column chromatography and recrystallization. Key intermediates should be validated using 1^1H NMR and IR spectroscopy to confirm functional groups .

Advanced: How can computational modeling predict the bioactivity of this compound against specific targets?

Molecular docking and dynamics simulations can be employed to study interactions with biological targets (e.g., enzymes or receptors).

  • Methodology :
    • Use software like AutoDock Vina to dock the compound into the active site of a target protein (e.g., Mycobacterium tuberculosis MtrA, as seen in analogous studies) .
    • Analyze binding affinity scores and hydrogen bonding/π-π interactions.
    • Validate predictions with in vitro assays (e.g., enzyme inhibition).
  • Challenges : Accuracy depends on force field parameters and solvent effects, requiring MD simulations for refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1^1H/13^{13}C NMR : To confirm the presence of methoxy groups (δ ~3.8–4.0 ppm) and the chromen-2-one carbonyl (δ ~160–165 ppm) .
  • IR Spectroscopy : Peaks at ~1700–1750 cm1^{-1} for ester (C=O) and 1640–1680 cm1^{-1} for α,β-unsaturated ketone .
  • UV/Vis : Absorption bands at ~300–350 nm (π→π* transitions in the chromene-thiophene system) .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence its photophysical properties?

Substituent effects can be systematically studied:

  • Experimental Design :
    • Synthesize analogs with varying methoxy positions (e.g., 3,4- vs. 2,4-dimethoxy).
    • Measure fluorescence quantum yield and Stokes shift in solvents of differing polarity.
    • Compare with computational TD-DFT calculations for excited-state behavior.
  • Outcome : Electron-donating groups (e.g., methoxy) enhance fluorescence intensity, as seen in related chromene derivatives .

Basic: What crystallization strategies optimize single-crystal X-ray diffraction (SC-XRD) analysis?

  • Approach :
    • Use slow evaporation in ethyl acetate/hexane mixtures to grow high-quality crystals.
    • Employ SHELXT for structure solution and SHELXL for refinement, ensuring R-factor < 0.05 .
    • Validate intermolecular interactions (e.g., C–H···O) using Mercury software .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved?

  • Case Example : Discrepancy between NMR (solution-state) and SC-XRD (solid-state) data.
  • Resolution :
    • Perform variable-temperature NMR to detect conformational flexibility.
    • Use Hirshfeld surface analysis to assess crystal packing effects on molecular geometry .
    • Cross-validate with DFT-optimized gas-phase structures .

Basic: What are the recommended handling and storage protocols?

  • Safety : Use PPE (gloves, goggles) due to potential irritancy (analogous thiophene esters require caution) .
  • Storage : Keep in airtight containers at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the ester group .

Advanced: What strategies enhance yield in large-scale synthesis?

  • Optimization :
    • Replace traditional catalysts (e.g., ZnCl2_2) with recyclable Lewis acids (e.g., Fe3_3O4_4-supported catalysts).
    • Use flow chemistry for precise control of reaction parameters (temperature, residence time).
    • Monitor by-product formation via LC-MS and adjust stoichiometry accordingly .

Basic: How is the purity of the compound assessed?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target ≥95% purity.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What in vitro assays evaluate its anti-inflammatory potential?

  • Protocol :
    • Test inhibition of COX-2 or LOX enzymes via fluorometric assays.
    • Measure cytokine (e.g., IL-6, TNF-α) suppression in LPS-stimulated macrophages.
    • Compare with reference drugs (e.g., indomethacin) and analyze IC50_{50} values.
  • Rationale : Chromene-thiophene hybrids show promise due to dual electron-withdrawing/donating groups modulating redox activity .

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